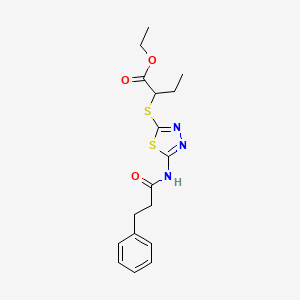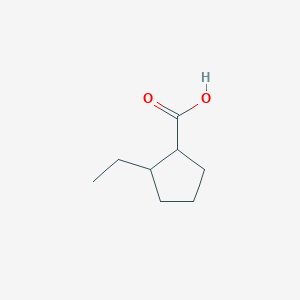
N'-(3-ethyl-5-formyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(3-ethyl-5-formyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide is a useful research compound. Its molecular formula is C10H14N4O3 and its molecular weight is 238.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
One study has reported on the synthesis and antiviral activity of new derivatives related to N'-(3-ethyl-5-formyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide. The compounds exhibited moderate to high activities against the hepatitis B virus (HBV), highlighting their potential in antiviral research (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Antitumor Activity
Another study focused on the synthesis of novel pyrimidiopyrazole derivatives, which showed outstanding in vitro antitumor activity against HepG2 cell lines. This research suggests the potential use of these compounds in developing new antitumor therapies (Fahim, Elshikh, & Darwish, 2019).
Molecular Structure and Hydrogen Bonding
A study exploring different ring conformations, polarized electronic structures, and hydrogen-bonded assembly in 4,6-disubstituted 2-amino-5-formylpyrimidines, closely related to the compound , offers insights into the molecular structure and potential applications in material science or molecular engineering (Acosta et al., 2013).
Polymer Enhancement
Research on enhancing molecular imprinted polymers as organic fillers in bagasse cellulose fibers utilized derivatives of the compound . The study demonstrated improved tensile strength in paper sheets, indicating potential applications in materials science and polymer technology (Fahim & Abu-El Magd, 2021).
Antibacterial and Antitumor Activity
A study on oxo(pyrimidinyl)acetamides, derived from reactions involving compounds similar to this compound, showed low antibacterial and antitumor activity. This suggests possible applications in developing new antimicrobial agents or understanding mechanisms of action in existing drugs (Gasparyan et al., 2016).
properties
IUPAC Name |
N'-(3-ethyl-5-formyl-2,6-dioxopyrimidin-4-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-4-14-8(11-6-13(2)3)7(5-15)9(16)12-10(14)17/h5-6H,4H2,1-3H3,(H,12,16,17)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTINBIANJVSXLN-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)C=O)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=O)NC1=O)C=O)/N=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

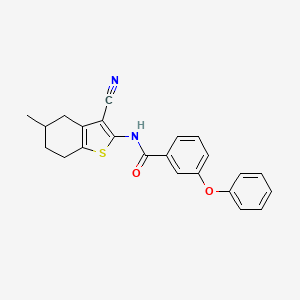
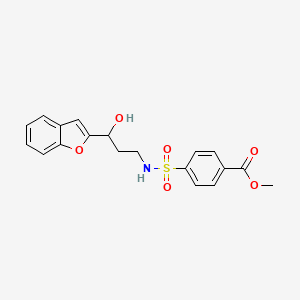
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2803993.png)
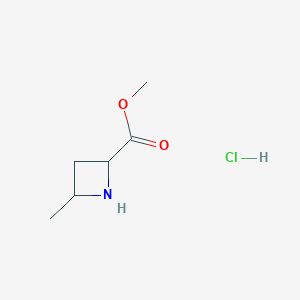
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2803995.png)
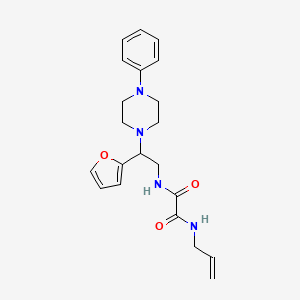
![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2803998.png)

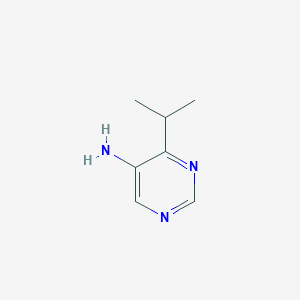
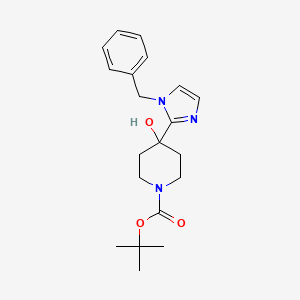
![6-(4-Chlorophenyl)-2-[1-(4-methyl-3-oxopyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2804005.png)
